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Introduction
Deunirmatrelvir, the active protease inhibitor in PAXLOVID™ (nirmatrelvir/ritonavir), is a

potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease

(3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral

therapeutics.[2][3] Deunirmatrelvir mimics the peptide substrate of Mpro and forms a covalent

bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking

its function.[1] This inhibition prevents the cleavage of viral polyproteins into functional non-

structural proteins, ultimately halting viral replication. Due to its oral bioavailability,

deunirmatrelvir, in combination with ritonavir (a pharmacokinetic enhancer that inhibits

CYP3A4-mediated metabolism of deunirmatrelvir), has become a critical tool in the

management of COVID-19.

These application notes provide a comprehensive overview of established animal models for in

vivo studies of deunirmatrelvir, complete with detailed experimental protocols and quantitative

data summaries. The included methodologies are designed to be reproducible and to facilitate

the evaluation of deunirmatrelvir's efficacy, pharmacokinetics, and impact on viral

pathogenesis.
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The genome of SARS-CoV-2 encodes for large polyproteins, pp1a and pp1ab, which must be

cleaved by viral proteases to release functional non-structural proteins (nsps) necessary for

viral replication and transcription. The main protease, Mpro, is responsible for the majority of

these cleavage events at 11 distinct sites. Deunirmatrelvir directly inhibits this crucial step.
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Deunirmatrelvir's inhibition of the SARS-CoV-2 main protease (Mpro).

In Vivo Animal Models and Experimental Protocols
Several animal models have been instrumental in the preclinical evaluation of deunirmatrelvir.
The following sections detail the protocols for three commonly used models: the K18-hACE2

transgenic mouse, the Roborovski dwarf hamster, and the ferret.

K18-hACE2 Transgenic Mouse Model
This model is widely used for studying SARS-CoV-2 pathogenesis as these mice express the

human ACE2 receptor, making them susceptible to infection and development of COVID-19-

like symptoms.

Quantitative Data Summary: K18-hACE2 Mouse Studies
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Parameter Value Reference

Mouse Strain K18-hACE2 Transgenic

SARS-CoV-2 Strain
B.1.1.529 (Omicron) or other

relevant variants

Infection Route Aerosol or Intranasal

Infection Dose
2 x 10^5 TCID50 (aerosol) or

10^4 PFU (intranasal)

Deunirmatrelvir Dose
150 - 1000 mg/kg, twice daily

(BID)

Administration Route Oral Gavage (P.O.)

Vehicle
0.5% Methylcellulose and 2%

Tween80 in purified water

Treatment Start Time
4 to 24 hours post-infection

(h.p.i.)

Key Readouts

Viral load in lungs and nasal

turbinates, body weight,

survival, adaptive immune

response

Detailed Experimental Protocol: K18-hACE2 Mouse Efficacy Study

Animal Acclimatization: House K18-hACE2 transgenic mice in a BSL-3/ABSL-3 facility for a

minimum of 72 hours prior to infection, with ad libitum access to food and water.

Deunirmatrelvir Formulation Preparation:

Prepare a vehicle solution of 0.5% methylcellulose and 2% Tween80 in sterile, purified

water.

Calculate the required amount of deunirmatrelvir powder for the desired concentration

(e.g., 150 mg/kg).
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Gradually add the deunirmatrelvir powder to the vehicle while vortexing or stirring to

ensure a homogenous suspension. Prepare fresh daily.

Infection Procedure:

Anesthetize mice (e.g., with ketamine/dexmedetomidine).

For intranasal infection, administer 10^4 PFU of SARS-CoV-2 in a volume of 50 µL (25 µL

per nostril).

For aerosol infection, place non-anesthetized mice in a nose-only inhalation tower system

and expose them to a target dose of 2 x 10^5 TCID50 of aerosolized SARS-CoV-2.

Treatment Administration:

At the designated time post-infection (e.g., 4 h.p.i.), administer the prepared

deunirmatrelvir suspension or vehicle control via oral gavage. The volume is typically 10

mL/kg.

Continue treatment twice daily (every 12 hours) for the duration of the study (typically 5

days).

Monitoring and Sample Collection:

Monitor body weight and clinical signs of disease daily.

At predetermined time points (e.g., 3 or 5 days post-infection), euthanize a subset of

animals.

Collect lungs and nasal turbinates for viral load quantification (qRT-PCR and TCID50 or

plaque assay).

Collect blood via cardiac puncture for pharmacokinetic analysis and assessment of

immune responses (e.g., ELISA for antibody titers).
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Experimental workflow for deunirmatrelvir efficacy studies in K18-hACE2 mice.

Roborovski Dwarf Hamster Model
This model is highly susceptible to SARS-CoV-2 and develops severe, often fatal, COVID-19-

like lung disease, making it suitable for evaluating the efficacy of antivirals in preventing severe
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outcomes.

Quantitative Data Summary: Roborovski Dwarf Hamster Studies

Parameter Value Reference

Animal Strain
Roborovski Dwarf Hamster

(Phodopus roborovskii)

SARS-CoV-2 Strain Delta or Omicron variants

Infection Route Intranasal

Infection Dose 1 x 10^4 PFU

Deunirmatrelvir Dose

250 mg/kg (with or without

83.3 mg/kg ritonavir), twice

daily (BID)

Administration Route Oral Gavage (P.O.)

Vehicle
0.5% Methylcellulose with 2%

Tween80

Treatment Start Time 12 hours post-infection (h.p.i.)

Key Readouts
Survival, lung viral titers, viral

RNA in lungs and trachea

Detailed Experimental Protocol: Roborovski Dwarf Hamster Efficacy Study

Animal Acclimatization and Housing: Acclimatize male Roborovski dwarf hamsters for at

least 72 hours in an ABSL-3 facility. House animals in single-ventilated cages.

Deunirmatrelvir/Ritonavir Formulation Preparation:

Prepare the deunirmatrelvir suspension (250 mg/kg) in a vehicle of 0.5% methylcellulose

with 2% Tween80.

If co-administering with ritonavir, prepare a separate ritonavir solution (83.3 mg/kg) in 20%

ethanol.
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Infection Procedure: Anesthetize hamsters and infect intranasally with 10^4 PFU of SARS-

CoV-2 in a 50 µL volume.

Treatment Administration:

Begin treatment 12 hours post-infection.

Administer the deunirmatrelvir suspension (200 µL) and ritonavir solution (50 µL) via oral

gavage twice daily.

Continue treatment for 5 days.

Monitoring and Endpoint Analysis:

Monitor animals for survival and clinical signs daily for up to 14 days.

For viral load assessment, euthanize a subset of animals at 3 days post-infection.

Harvest lungs and trachea, homogenize tissues, and quantify viral titers (TCID50) and

viral RNA (qRT-PCR).

Ferret Model
Ferrets are a valuable model for studying upper respiratory tract infection and transmission of

SARS-CoV-2. This model is particularly useful for evaluating the potential of antivirals to reduce

viral shedding and block transmission.

Quantitative Data Summary: Ferret Studies
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Parameter Value Reference

Animal Strain Ferrets (Mustela putorius furo)

SARS-CoV-2 Strain
USA-WA1/2020 or other

relevant variants

Infection Route Intranasal

Infection Dose 1 x 10^5 PFU

Deunirmatrelvir Dose
20 or 100 mg/kg (with 6 mg/kg

ritonavir), twice daily (BID)

Administration Route Oral Gavage (P.O.)

Vehicle
0.5% Methylcellulose with 2%

Tween80

Treatment Start Time 12 hours post-infection (h.p.i.)

Key Readouts

Viral titers and RNA in nasal

lavages and turbinates,

transmission to sentinels

Detailed Experimental Protocol: Ferret Transmission Study

Animal Acclimatization: Acclimatize female ferrets in an ABSL-3 facility.

Deunirmatrelvir/Ritonavir Formulation Preparation:

Prepare deunirmatrelvir suspension (20 or 100 mg/kg) in 0.5% methylcellulose with 2%

Tween80.

Prepare ritonavir solution (6 mg/kg) in 20% ethanol.

Infection and Treatment of Source Animals:

Infect source ferrets intranasally with 1 x 10^5 PFU of SARS-CoV-2.
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Initiate twice-daily oral gavage treatment with deunirmatrelvir/ritonavir or vehicle 12

hours post-infection.

Transmission Assessment:

At 24 hours post-infection, introduce a naive (uninfected) sentinel ferret into the cage with

each source animal for direct contact transmission assessment.

Collect nasal lavages from all animals daily to monitor viral shedding.

Endpoint Analysis:

At the end of the study (e.g., day 4 post-infection), euthanize animals.

Collect nasal turbinates to measure viral titers and RNA levels.

Assess infection status of sentinel ferrets to determine if transmission occurred.

Pharmacokinetic Studies Protocol
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution,

metabolism, and excretion (ADME) of deunirmatrelvir and for establishing dose-exposure

relationships.

Quantitative Data Summary: Pharmacokinetic Parameters in Animal Models
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Animal Model
Deunirmatrelvi
r Dose

Cmax (µg/mL) Tmax (hours) Reference

Rat
60 mg/kg (single

dose)
11.0 ± 1.73 0.5

Rat
1000 mg/kg

(single dose)
72.4 ± 21.5 4.0

Monkey 75 mg/kg (BID) 14.7 ± 9.24 N/A

Dwarf Hamster

250 mg/kg

(single dose, +

ritonavir)

~18,000 ng/mL ~2

Ferret
20 mg/kg (single

dose, + ritonavir)
~4,000 ng/mL ~2

Ferret

100 mg/kg

(single dose, +

ritonavir)

~6,000 ng/mL ~2

Detailed Protocol: Pharmacokinetic Sample Collection

Dosing: Administer a single oral dose of the deunirmatrelvir formulation to fasted animals.

Blood Sampling:

Collect blood samples (e.g., via orbital plexus in rats or from an indwelling catheter) at

multiple time points post-dose.

Typical time points include: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Plasma Preparation:

Collect blood in tubes containing an anticoagulant (e.g., heparin).

Centrifuge the blood samples (e.g., 10,000 x g for 10 minutes) to separate the plasma.

Store plasma samples at -80°C until analysis.
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Bioanalysis:

Quantify deunirmatrelvir concentrations in plasma using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Workflow for pharmacokinetic evaluation of deunirmatrelvir.

Conclusion
The animal models and protocols described herein provide a robust framework for the in vivo

evaluation of deunirmatrelvir. The K18-hACE2 mouse model is well-suited for efficacy studies

against severe disease, the Roborovski dwarf hamster model allows for the assessment of

therapeutic benefit in a highly susceptible host, and the ferret model is ideal for investigating

effects on upper respiratory tract infection and transmission. Consistent application of these

detailed protocols will aid researchers in generating reliable and comparable data to further

understand the in vivo properties of deunirmatrelvir and to develop next-generation antiviral

therapies.
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To cite this document: BenchChem. [Deunirmatrelvir Animal Models for In Vivo Studies:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392783#deunirmatrelvir-animal-model-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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